molecular formula C19H15FO4 B11153838 4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one

4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one

Cat. No.: B11153838
M. Wt: 326.3 g/mol
InChI Key: RJQISJJJIXFBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorophenyl group and the chromen-2-one core structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethyl-2H-chromen-2-one with 4-fluorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine
  • 4-Ethyl-7-{3-[4-(2-methoxyphenyl)piperazinyl]propoxy}-3,4-dihydrocarbostyril

Uniqueness

4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other chromen-2-one derivatives .

Properties

Molecular Formula

C19H15FO4

Molecular Weight

326.3 g/mol

IUPAC Name

4-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-2-one

InChI

InChI=1S/C19H15FO4/c1-2-12-9-19(22)24-18-10-15(7-8-16(12)18)23-11-17(21)13-3-5-14(20)6-4-13/h3-10H,2,11H2,1H3

InChI Key

RJQISJJJIXFBTH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.